molecular formula C22H22BrP B089295 (Cyclopropylmethyl)triphenylphosphonium bromide CAS No. 14799-82-7

(Cyclopropylmethyl)triphenylphosphonium bromide

Cat. No. B089295
CAS RN: 14799-82-7
M. Wt: 397.3 g/mol
InChI Key: WFQSHRSBITUSIB-UHFFFAOYSA-M
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Description

(Cyclopropylmethyl)triphenylphosphonium bromide is a chemical compound with the molecular formula C22H22BrP . It is used in organic synthesis .


Synthesis Analysis

The synthesis of (Cyclopropylmethyl)triphenylphosphonium bromide involves the Wittig reaction of aldehydes with (cyclopropylmethyl)triphenylphosphonium bromide to produce alkenyl cyclopropanes . Another method involves the reaction of α-bromoketone and/or aldehydes with ethyl cyanoacetate or malononitrile and cyanogen bromide (BrCN) in the presence of Et3N .


Molecular Structure Analysis

The molecular weight of (Cyclopropylmethyl)triphenylphosphonium bromide is 397.29 . The exact molecular structure can be determined using techniques such as IR, 1H-NMR, 13C-NMR, and Mass spectroscopy .


Chemical Reactions Analysis

(Cyclopropylmethyl)triphenylphosphonium bromide is involved in various chemical reactions. For instance, it is used in the Wittig reaction to produce alkenyl cyclopropanes . It is also used in the synthesis of structurally various bromomethyl cyclopropane via an α-bromoketone and/or aldehydes with ethyl cyanoacetate or malononitrile and cyanogen bromide (BrCN) in the presence of Et3N .


Physical And Chemical Properties Analysis

(Cyclopropylmethyl)triphenylphosphonium bromide is a solid substance with a melting point of 182-183°C . It is hygroscopic and should be stored in an inert atmosphere at room temperature .

Scientific Research Applications

  • Organic Synthesis : (Cyclopropylmethyl)triphenylphosphonium bromide is used as a reagent in organic synthesis. For example, it has been employed in the Wittig reaction to produce alkenyl cyclopropanes, which are useful intermediates in organic synthesis. This approach has enabled the three-step synthesis of the tricyclic core of estrone methyl ether (Taber & Sheth, 2008).

  • Pharmaceuticals : It's used in synthesizing pharmaceutical compounds. For instance, it has been involved in the synthesis of new cyclosporine A derivatives, which are significant in immunosuppressive therapy (Shen De-long, 2009).

  • Materials Science : In materials science, alkyl triphenylphosphonium bromide, a related compound, has been used to form supramolecular complexes that can aggregate into vesicles in an aqueous solution. These vesicles can transform into hydrogels with responsive properties, valuable in biochemistry and smart material design (Li et al., 2013).

  • Mitochondrial Targeting : It has been used to target poly(amidoamine) dendrimers to mitochondria. This mitochondrial-targeted dendrimer-based nanocarrier could be useful for imaging and selective delivery of bio-actives to mitochondria for treating diseases associated with mitochondrial dysfunction (Biswas et al., 2012).

  • Innovative Syntheses : It has enabled the stereospecific synthesis of highly functionalized benzo[3.1.0]bicycloalkanes via multistep cascade reactions, showing its versatility in creating complex organic molecules (Zhu et al., 2014).

  • Environmental Applications : The compound has been investigated for its degradation behavior under high pH conditions and its effects on radionuclide solubility, relevant in the context of radioactive waste management (Aldridge et al., 2007).

Safety And Hazards

(Cyclopropylmethyl)triphenylphosphonium bromide can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust, use only outdoors or in a well-ventilated area, and avoid release to the environment .

properties

IUPAC Name

cyclopropylmethyl(triphenyl)phosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22P.BrH/c1-4-10-20(11-5-1)23(18-19-16-17-19,21-12-6-2-7-13-21)22-14-8-3-9-15-22;/h1-15,19H,16-18H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFQSHRSBITUSIB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22BrP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30933271
Record name (Cyclopropylmethyl)(triphenyl)phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30933271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Cyclopropylmethyl)triphenylphosphonium bromide

CAS RN

14799-82-7
Record name Phosphonium, (cyclopropylmethyl)triphenyl-, bromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14799-82-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Cyclopropylmethyl)triphenylphosphonium bromide
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Cyclopropylmethyl)(triphenyl)phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30933271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (cyclopropylmethyl)triphenylphosphonium bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.314
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
DF Taber, RB Sheth - The Journal of organic chemistry, 2008 - ACS Publications
2-Alkyl cyclohexenones are useful intermediates for organic synthesis. The Wittig reaction of a series of aldehydes with (cyclopropylmethyl)triphenylphosphonium bromide delivered the …
Number of citations: 38 pubs.acs.org
DY Zhu, WD Li, C Yang, J Chen, JB Xia - Organic letters, 2018 - ACS Publications
A new transition-metal-free reductive deoxygenative olefination of phosphorus ylides with CO 2 , an abundant and sustainable C1 chemical feedstock, is described. This catalytic CO 2 …
Number of citations: 23 pubs.acs.org
WF Bailey, KV Gavaskar - Tetrahedron, 1994 - Elsevier
A series of 5-hexenyllithiums having a phenyl, trimethylsilyl, or cyclopropyl substituent at the terminal [C(6)] alkene carbon have been prepared from the corresponding iodides by lithium…
Number of citations: 58 www.sciencedirect.com
ZX Yu - chem.pku.edu.cn
Air and moisture sensitive reactions were carried out in oven-dried glassware sealed with rubber septa under a positive pressure of dry argon. Similarly sensitive liquids and solutions …
Number of citations: 2 www.chem.pku.edu.cn
SL Bogen, A Arasappan, F Velazquez… - Bioorganic & Medicinal …, 2010 - Elsevier
… Cyclopropylmethyl triphenylphosphonium bromide, after treatment with KHMDS, was reacted with 20 to generate 21 in very high yield. Standard hydrogenation reaction for 21 failed to …
Number of citations: 28 www.sciencedirect.com
RJ Petroski, D Weisleder - Journal of agricultural and food …, 1999 - ACS Publications
Analogues of (2E,4E,6E)-5-ethyl-3-methyl-2,4,6-nonatriene, the major component of the aggregation pheromone of Carpophilus freemani Dobson (Coleoptera: Nitidulidae), were …
Number of citations: 1 pubs.acs.org
D Crich, C Chen, JT Hwang, H Yuan… - Journal of the …, 1994 - ACS Publications
Acyl tellurides are prepared in good to excellent yield by the reaction of sodium aryl tellurides with acyl chlorides, or mixed anhydrides, and are found to be moderately air-stable …
Number of citations: 177 pubs.acs.org
R Karaman, GX He, F Chu, A Blasko… - The Journal of Organic …, 1993 - ACS Publications
We have prepared the (diphenylcyclopropyl) alkenes la-c and studied their reductions, using potassium 4, 4'-di-tert-butylbiphenyl radical anion (DBB*") as an electron source. Spectra …
Number of citations: 8 pubs.acs.org
T Teraji, I Moritani, E Tsuda, S Nishida - Journal of the Chemical …, 1971 - pubs.rsc.org
Cyclopropylethylenes have been prepared by Wittig reactions, by coupling of dicyclopropylcarbene, and by dehydration of a suitably substituted ethanol. The scope and limitations of …
Number of citations: 21 pubs.rsc.org
JT Hwang - 1997 - search.proquest.com
The use of selenols or thiols as polarity reversal catalysts in tin hydride mediated radical chain reactions was investigated. Catalytic selenols, conveniently introduced as diselenides, …
Number of citations: 3 search.proquest.com

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